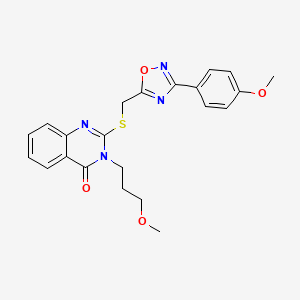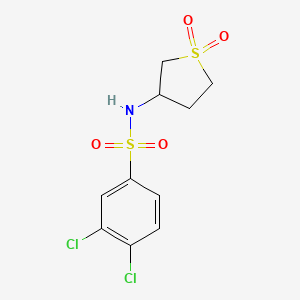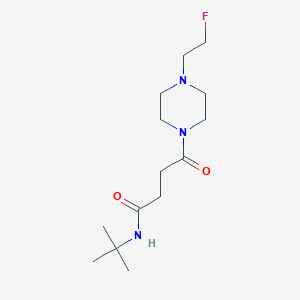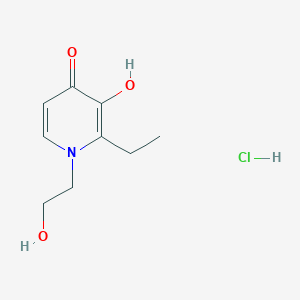
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride, commonly known as EHP-101, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic properties in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of EHP-101 is not fully understood. However, it has been proposed that EHP-101 exerts its therapeutic effects by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
EHP-101 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain. Furthermore, EHP-101 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EHP-101 in lab experiments is its high potency and specificity towards the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other receptors. However, one of the limitations of using EHP-101 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of EHP-101. One potential application is in the treatment of multiple sclerosis, where EHP-101 has shown promising results in animal models. Furthermore, EHP-101 has also been proposed as a potential treatment for neuropathic pain and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EHP-101 is a novel chemical compound that has shown potential therapeutic properties in the treatment of various neurological disorders. Its high potency and specificity towards the CB2 receptor make it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of EHP-101 involves the reaction of 2-ethyl-3-hydroxy-4(1H)-pyridinone with 2-chloroethanol in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain EHP-101 in its hydrochloride salt form. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
EHP-101 has been extensively studied for its potential therapeutic properties in the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on animal models, EHP-101 was found to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Furthermore, EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-2-7-9(13)8(12)3-4-10(7)5-6-11;/h3-4,11,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXULRPCLWACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
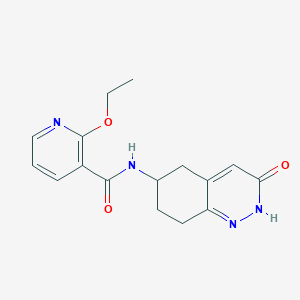
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
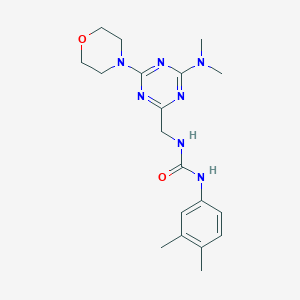
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
